4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12(6-7-13(20)21)17-9-3-4-10(17)14-16-15-11-5-1-2-8-18(11)14/h1-2,5,8,10H,3-4,6-7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVHXDXTUFGJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(=O)O)C2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions to form the triazolopyridine core. This intermediate is then reacted with pyrrolidine derivatives to introduce the pyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the triazolopyridine or pyrrolidinyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt key biological pathways, leading to therapeutic effects. For example, the compound may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Observations :
Reference Compounds:
- Compounds 12, 13, 15 () : Synthesized via general procedure G using THF as solvent, with yields >70% and HPLC purity >95% .
- Example 25 () : Prepared via sulfonic acid ester intermediates, yielding 39% after purification .
- Triazolopyrimidine derivatives () : Synthesized via carbohydrazide intermediates, with yields varying based on substituents .
Key Differences :
- The target compound’s pyrrolidine linkage may require milder reaction conditions than the piperidine-indole system in Example 24.
- Halogenated aryl groups in compounds necessitate electrophilic substitution steps absent in the target’s synthesis .
Pharmacological Comparison
- Antihypertensive Activity : Triazolopyrimidine derivatives () show activity comparable to captopril, likely via ACE inhibition or diuretic effects .
Critical Note: The target’s oxobutanoic acid could mimic endogenous carboxylates (e.g., GABA), but direct evidence is lacking.
Biological Activity
4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine structure, which is known for its biological activity. The oxobutanoic acid moiety contributes to its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular signaling pathways.
- Anticancer Activity : The triazole and pyridine structures have been linked to anticancer properties by targeting specific proteins involved in cell proliferation and survival.
- Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial and fungal strains.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Properties :
- Antimicrobial Activity :
Research Findings
Recent findings highlight the potential applications of this compound:
| Activity | Target | Effectiveness |
|---|---|---|
| Anticancer | Various cancer cell lines | High cytotoxicity observed |
| Antimicrobial | Bacterial strains | Up to 96.5% inhibition |
| Enzyme Inhibition | Growth factor enzymes | Significant inhibition |
Q & A
Basic: What are the standard synthetic routes for preparing 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid?
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving:
- Condensation reactions between triazolopyridine precursors and pyrrolidine derivatives.
- General Procedure G (as described in ): Use of THF as a solvent, reflux conditions, and purification via flash chromatography or recrystallization from ethyl acetate.
- Key validation steps : 1H/13C NMR for structural confirmation and HPLC (>95% purity) for quality control .
Advanced: How can substituent effects on the triazolopyridine ring influence reaction yields and purity?
Methodological Answer:
Substituents (e.g., halogens, methoxy groups) on the triazolopyridine core significantly impact yields due to:
- Steric hindrance : Bulky groups (e.g., 3-chlorophenyl in ) reduce yields (e.g., 22% for compound 26) compared to less hindered analogs (86% for compound 24) .
- Electronic effects : Electron-withdrawing groups may stabilize intermediates but complicate purification. HRMS and repeated recrystallization are critical for isolating high-purity products .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., pyrrolidine NH and carbonyl signals at δ ~2.5–4.5 ppm) .
- HPLC : To verify purity (>95%) and monitor degradation .
- HRMS : For exact mass validation (e.g., compound 12 in matched theoretical values within 0.001 Da) .
Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?
Methodological Answer:
- Crystallographic data (e.g., CCDC 1906114 in ) provides definitive bond angles, torsional conformations, and hydrogen-bonding networks.
- Application : Use synchrotron radiation for high-resolution data collection, particularly for compounds with flexible pyrrolidine-oxobutanoic acid linkages .
Advanced: How should researchers design experiments to evaluate biological activity?
Methodological Answer:
- Split-plot designs ( ): Assign triazolopyridine derivatives to main plots, biological assays to subplots, and replicate across seasons/labs to account for variability.
- Dose-response studies : Include negative controls (e.g., unmodified pyrrolidine derivatives) and use ANOVA for potency comparisons .
Advanced: How to address contradictions in structure-activity relationship (SAR) data?
Methodological Answer:
- Pharmacophore modeling : Map electrostatic and hydrophobic features (e.g., highlights the oxoquinoline moiety as critical for binding).
- Statistical validation : Use partial least squares (PLS) regression to quantify substituent contributions and resolve outliers .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage conditions : Refrigerate at 2–8°C in inert atmospheres ( ).
- Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to track oxobutanoic acid hydrolysis .
Advanced: How to assess environmental fate and ecotoxicity?
Methodological Answer:
- INCHEMBIOL framework ( ): Evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation using LC-MS/MS.
- Tiered testing : Start with Daphnia magna acute toxicity assays, then progress to zebrafish models for developmental effects .
Basic: How to identify and quantify synthetic impurities?
Methodological Answer:
- Reference standards ( ): Use certified impurities (e.g., Imp. B, CAS 62337-66-0) for HPLC calibration.
- LC-MS/MS : Detect trace impurities (≤0.1%) via multiple reaction monitoring (MRM) .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
